N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-14-11-15(2)19(6)22(18(14)5)30(27,28)24-21-9-7-20(8-10-21)23(26)25-12-16(3)29-17(4)13-25/h7-11,16-17,24H,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCBSSBRRDPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antitumor and antimicrobial effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Morpholine moiety : Contributes to the compound's solubility and biological activity.
- Tetramethylbenzenesulfonamide : Imparts significant lipophilicity which may enhance membrane permeability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For example:
- Cell Line Studies : Compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies suggest that certain derivatives can inhibit cell proliferation effectively in both 2D and 3D cultures .
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes. This action is crucial for disrupting the cancer cell cycle and promoting apoptosis .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
In addition to antitumor effects, the compound has shown potential antimicrobial activity:
- Testing Methods : Antimicrobial efficacy was evaluated through broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives possess significant antibacterial properties .
- Eukaryotic Model Testing : The compound was also tested on Saccharomyces cerevisiae, providing insights into its effects on eukaryotic cells. Results showed varying levels of antibacterial activity depending on the structural modifications of the compound .
Case Studies
- Study on Antitumor Activity : In a controlled laboratory setting, a series of compounds similar to this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The study highlighted that modifications in the morpholine structure significantly influenced cytotoxicity levels across different cancer cell lines .
- Antimicrobial Efficacy Assessment : A recent publication assessed the antimicrobial properties of several derivatives against common pathogens. The study concluded that compounds with specific functional groups exhibited enhanced activity against both bacterial strains tested .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide ():
- Substituents: Difluorophenyl group attached to the sulfonamide.
- Functional Groups: Sulfonamide, fluorine atoms.
- Implications: Fluorine atoms increase electronegativity and may enhance membrane permeability or binding affinity to hydrophobic targets .
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide (): Substituents: Piperidine-furan hybrid linked via a methyl group. Functional Groups: Sulfonamide, furan (oxygen heterocycle), tertiary amine.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Substituents: Halogenated phenyl (X = H, Cl, Br), triazole-thione. Functional Groups: Triazole, sulfonyl, halogen.
Target Compound Distinctions :
- The 2,6-dimethylmorpholine-4-carbonyl group replaces halogens or heterocycles seen in analogs.
- The dimethyl substitution on morpholine may reduce conformational flexibility, impacting target binding specificity.
Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| Target Compound | C₂₄H₃₁N₂O₄S* | ~467.6 | Sulfonamide, morpholine-carbonyl | 2,6-Dimethylmorpholine, tetramethylbenzene |
| N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide | C₁₉H₂₀F₂N₂O₂S | 382.4 | Sulfonamide, fluorine | Difluorophenyl |
| N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-... | C₂₁H₃₀N₂O₃S | 390.5 | Sulfonamide, furan, piperidine | Furan-piperidine hybrid |
| 5-(4-(4-Cl-Phenylsulfonyl)phenyl)-... (X = Cl) | C₂₀H₁₃ClF₂N₃O₂S₂ | 484.9 | Triazole-thione, sulfonyl, chlorine | Chlorophenyl, difluorophenyl |
*Calculated based on structural formula.
Observations :
- The target compound has the highest molecular weight due to the morpholine-carbonyl and tetramethylbenzene groups.
- Halogenated analogs (e.g., X = Cl, Br in ) exhibit increased molecular weight and lipophilicity, which may correlate with prolonged half-lives but reduced solubility .
- The furan-piperidine derivative () has lower polarity than the target compound, suggesting divergent pharmacokinetic profiles .
Q & A
Q. What are the key methodologies for synthesizing and characterizing this compound?
Q. How can computational modeling predict this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate reaction pathways for sulfonamide bond formation . Validation requires comparing computed IR spectra with experimental data to identify discrepancies in functional group vibrations .
Advanced Research Questions
Q. How do crystallographic data contradictions arise, and how are they resolved?
Discrepancies in bond angles or hydrogen-bonding networks (e.g., N–H⋯O vs. O–H⋯O interactions) may stem from:
Q. What experimental designs optimize synthetic yield while minimizing byproducts?
A Design of Experiments (DoE) approach is recommended:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response variables : Yield, purity (HPLC area %). Example fractional factorial design:
| Run | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | DMF | 5 | 72 |
| 2 | 100 | THF | 10 | 68 |
| Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05) . |
Q. How can SAR studies reconcile conflicting bioactivity data across assays?
Contradictions in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:
Q. What methodologies address stability challenges in long-term storage?
Stability studies under accelerated conditions (40°C/75% RH) reveal:
- Hydrolysis of the morpholine carbonyl group as the primary degradation pathway. Mitigation:
- Lyophilization with cryoprotectants (e.g., trehalose).
- Storage in amber vials under argon to prevent photolysis/oxidation .
Methodological Notes
- Data Triangulation : Cross-validate spectroscopic, crystallographic, and computational data to resolve ambiguities .
- Longitudinal Analysis : For stability/bioactivity studies, use time-series sampling to capture degradation kinetics .
- Ethical Reporting : Disclose refinement residuals (R-factors) in crystallography and assay error margins to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
